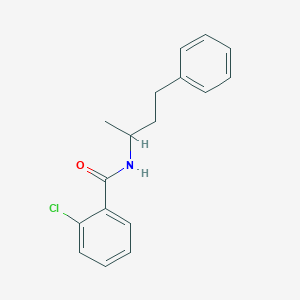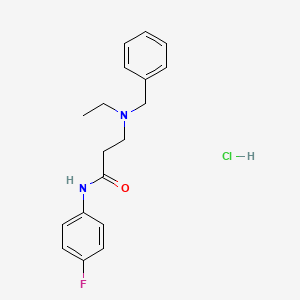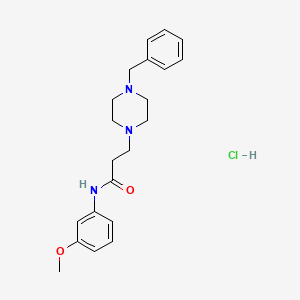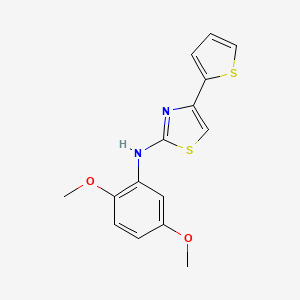
2-chloro-N-(1-methyl-3-phenylpropyl)benzamide
Descripción general
Descripción
2-chloro-N-(1-methyl-3-phenylpropyl)benzamide, also known as ML352, is a chemical compound that belongs to the benzamide family. It is a selective inhibitor of the enzyme fatty acid binding protein 4 (FABP4), which is involved in the regulation of lipid metabolism and inflammation. ML352 has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, atherosclerosis, and cancer.
Mecanismo De Acción
2-chloro-N-(1-methyl-3-phenylpropyl)benzamide selectively binds to FABP4, which is highly expressed in adipose tissue, macrophages, and other immune cells. FABP4 plays a critical role in the regulation of lipid metabolism and inflammation by facilitating the transport of fatty acids and other lipids across cell membranes. By inhibiting FABP4, this compound reduces the uptake and storage of fatty acids in adipose tissue and macrophages, leading to improved glucose homeostasis and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
- Improved glucose homeostasis and insulin sensitivity
- Reduced atherosclerotic plaque formation and inflammation
- Inhibition of cancer cell growth and metastasis
- Reduced adiposity and body weight in animal models
- Improved mitochondrial function and energy metabolism in skeletal muscle
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(1-methyl-3-phenylpropyl)benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
- Selective inhibition of FABP4, with minimal off-target effects
- Well-characterized chemical structure and synthesis method
- Availability of various analytical techniques for characterization and quantification
Some of the limitations include:
- Limited solubility in aqueous solutions, which may require the use of organic solvents or special formulations
- Limited stability in biological matrices, which may require careful handling and storage
- Limited availability and high cost, which may limit its use in large-scale studies
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(1-methyl-3-phenylpropyl)benzamide, including:
- Further studies on its therapeutic potential in various diseases, such as diabetes, atherosclerosis, and cancer
- Development of more potent and selective FABP4 inhibitors based on the structure of this compound
- Investigation of the molecular mechanisms underlying its effects on glucose and lipid metabolism, inflammation, and cancer cell growth
- Evaluation of its safety and efficacy in human clinical trials
- Development of novel formulations and delivery methods to improve its solubility, stability, and pharmacokinetic properties.
Aplicaciones Científicas De Investigación
2-chloro-N-(1-methyl-3-phenylpropyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes, as well as to reduce atherosclerotic plaque formation and inflammation in mouse models of atherosclerosis. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-chloro-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13(11-12-14-7-3-2-4-8-14)19-17(20)15-9-5-6-10-16(15)18/h2-10,13H,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEXTHFIODMPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-ethyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3946812.png)
![3-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3946819.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3946827.png)
![1-(benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine oxalate](/img/structure/B3946835.png)
![1-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]anthra-9,10-quinone](/img/structure/B3946848.png)



![1-methyl-2-oxo-2-phenylethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3946899.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine oxalate](/img/structure/B3946907.png)
![2-[(2E)-but-2-enoyl]-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3946915.png)
![4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3946919.png)
